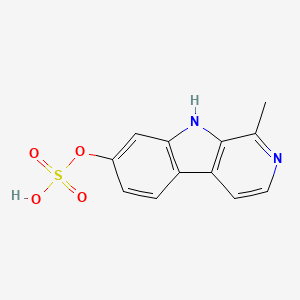
Harmol sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Harmol sulfate, also known as this compound, is a useful research compound. Its molecular formula is C12H10N2O4S and its molecular weight is 278.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmacokinetics and Mechanisms of Excretion
Research has indicated that the biliary excretion of harmol sulfate is primarily mediated by the breast cancer resistance protein (Bcrp) rather than other transport proteins such as multidrug resistance-associated protein 2 (Mrp2) or P-glycoprotein. A study conducted on perfused livers from mice and rats revealed significant differences in the transport mechanisms between these species, suggesting that the pharmacokinetics of this compound can vary based on the biological model used .
Key Findings:
- In mice, biliary excretion was significantly inhibited by the Bcrp inhibitor GF120918.
- In contrast, no significant decrease in biliary excretion was observed in rats, indicating a different transport mechanism at play.
Neuroprotective Properties
This compound has been implicated in neuroprotective applications, particularly concerning neurodegenerative diseases such as Parkinson's disease. Harmol itself exhibits properties that promote autophagy and enhance the degradation of α-synuclein, a protein associated with neurodegeneration. The mechanism involves activation of the autophagy-lysosome pathway, where this compound plays a crucial role in enhancing autophagic flux and lysosomal biogenesis .
Case Study Insights:
- Harmol was shown to promote α-synuclein clearance through the activation of the AMPK-mTOR-TFEB signaling pathway.
- In vivo studies demonstrated that harmol administration improved motor deficits in animal models by reducing α-synuclein load in critical brain regions .
Antitumoral and Antiviral Activities
The compound also exhibits potential antitumoral and antiviral activities. This compound has been studied for its ability to inhibit various cancer cell lines and viruses. Its mechanism may involve modulation of cellular pathways that lead to apoptosis or cell cycle arrest .
Experimental Evidence:
- Harmol demonstrated dose-dependent inhibition of tumor cell proliferation in vitro.
- Antiviral assays indicated efficacy against specific viral strains, suggesting a broad spectrum of biological activity.
Summary Table of Applications
属性
CAS 编号 |
27067-62-5 |
|---|---|
分子式 |
C12H10N2O4S |
分子量 |
278.29 g/mol |
IUPAC 名称 |
(1-methyl-9H-pyrido[3,4-b]indol-7-yl) hydrogen sulfate |
InChI |
InChI=1S/C12H10N2O4S/c1-7-12-10(4-5-13-7)9-3-2-8(6-11(9)14-12)18-19(15,16)17/h2-6,14H,1H3,(H,15,16,17) |
InChI 键 |
XOPVDDSGVTVABP-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC2=C1NC3=C2C=CC(=C3)OS(=O)(=O)O |
规范 SMILES |
CC1=NC=CC2=C1NC3=C2C=CC(=C3)OS(=O)(=O)O |
Key on ui other cas no. |
27067-62-5 |
同义词 |
harmol sulfate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















